1-Amino-3-(4-bromophenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(4-bromophenoxy)propan-2-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromophenoxy group, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-(4-bromophenoxy)propan-2-ol typically involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Amino-3-(4-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or thiourea. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-(4-bromophenoxy)propan-2-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
1-Amino-3-(4-bromophenoxy)propan-2-ol can be compared with similar compounds such as:
1-Amino-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(4-fluorophenoxy)propan-2-ol: Contains a fluorine atom instead of bromine.
1-Amino-3-(4-methylphenoxy)propan-2-ol: Features a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-amino-3-(4-bromophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDJHYQDCIPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377885 |
Source
|
Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112169-36-5 |
Source
|
Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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